6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-8(2)4-11-7(12-5-8)6(9)3-10-11/h3H,4-5,9H2,1-2H3 |
InChI Key |
ZKRFRDBDHOSHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=C(C=N2)N)OC1)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
- Chemical Name: 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b]oxazin-3-amine
- Molecular Formula: C8H14N3O (free base), hydrochloride form C8H14ClN3O
- Molecular Weight: Approximately 203.67 g/mol (hydrochloride salt)
- CAS Number: 1707367-88-1 (free base), 173850-78-7 (hydrochloride salt)
- Structure: Fused bicyclic system with pyrazole and oxazine rings, 6,6-dimethyl substitution, and an amine group at position 3.
Preparation Methods
General Synthetic Approach
Another approach involves the nucleophilic substitution or ring-opening of oxazinone intermediates by amines such as hydrazine or semicarbazide derivatives, leading to aminated pyrazolo-oxazine compounds. This method allows for the introduction of the amine group at the 3-position or other ring positions depending on the reagent.
Patent-Described Methods for Related Compounds
Patent CN113332292A describes the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives with carboxamide substituents, which are structurally related to the target compound. The methods typically involve cyclization reactions and amide formation steps that could be adapted for 6,6-dimethyl pyrazolo-oxazine amines.
Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s structure suggests it could modulate biological activities through binding interactions.
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine with structurally related analogs:
Key Comparative Insights
Substituent Effects
- Methyl Groups : The target compound’s 6,6-dimethyl substitution increases steric bulk compared to unmethylated analogs (e.g., ). This may reduce solubility but improve metabolic stability .
- Amine Position : Shifting the amine from position 3 (target) to 6 () or 2 () alters hydrogen-bonding capabilities, which could influence receptor binding or crystal packing .
Ring Structure Variations
- Oxazine vs.
- Ring Fusion : The [5,1-b] fusion in vs. [3,2-b] in the target compound may lead to divergent electronic properties and biological activities .
Functional Group Modifications
- Ester vs. Amine: Replacing the amine with an ester () introduces a polar but non-basic group, which could alter pharmacokinetic properties such as membrane permeability .
Research Implications
- Crystallography : Tools like SHELX are critical for resolving subtle structural differences, such as ring puckering in methylated vs. unmethylated analogs .
- Hydrogen Bonding : Etter’s graph-set analysis () could predict how amine positioning affects supramolecular assembly or drug-target interactions.
Biological Activity
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Chemical Formula : C9H12N4O
- IUPAC Name : this compound
The molecular structure includes a pyrazolo ring fused with an oxazine moiety, which is critical for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance, studies have highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer cells .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazolo framework can enhance these effects .
Antitumor Efficacy
A summary of the antitumor activities observed in various studies is presented in Table 1.
| Compound Variant | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6,6-Dimethyl Variant 1 | A549 (Lung) | 14.2 | CDK9 Inhibition |
| 6,6-Dimethyl Variant 2 | MDA-MB-231 (Breast) | 18.1 | CDK2 Inhibition |
| 6,6-Dimethyl Variant 3 | U87 (Brain) | >40 | Not sensitive |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antibacterial Activity
Additionally, some derivatives have demonstrated antibacterial properties against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentrations (MICs) reported at low levels (e.g., <1 μg/mL), indicating strong efficacy against resistant bacterial strains .
Case Studies
Several case studies have been documented regarding the application of this compound in preclinical settings:
- Case Study on Anticancer Properties : A study evaluated the antiproliferative effects of various derivatives on A549 cells. The results indicated that certain modifications to the pyrazolo structure significantly enhanced cytotoxicity compared to unmodified compounds .
- In Silico Studies : Molecular docking studies have predicted binding affinities and interactions with target proteins involved in cancer pathways. These studies suggest that the compound could serve as a lead for developing new anticancer drugs targeting CDKs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
